molecular formula C14H10O2 B12085175 4,5-Phenanthrenediol CAS No. 10127-55-6

4,5-Phenanthrenediol

Cat. No.: B12085175
CAS No.: 10127-55-6
M. Wt: 210.23 g/mol
InChI Key: TWTDMNQJLRKNLJ-UHFFFAOYSA-N
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Description

4,5-Phenanthrenediol is a dihydroxy-substituted phenanthrene, a class of polycyclic aromatic hydrocarbons (PAHs) consisting of three fused benzene rings . This compound is offered as a high-purity chemical for research and development purposes exclusively. Phenanthrene derivatives are structurally similar to morphinan, the core structure of various psychoactive drugs and alkaloids . Naturally occurring phenanthrenes and dihydrophenanthrenes are predominantly isolated from the Orchidaceae family and other higher plants, where they are recognized as major bioactive ingredients . These natural products have demonstrated significant pharmacological potential in scientific research, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-oxidant effects . Specifically, various phenanthrene derivatives have shown promising cytotoxic properties against a range of human cancer cell lines, including lung, breast, colon, and prostate cancers, in preclinical studies . The mechanism of action for these compounds is an area of active investigation and may involve inducing apoptosis (programmed cell death) in tumor cells . Researchers value this compound as a key intermediate for the synthesis of more complex chemical entities and for probing structure-activity relationships (SAR). The reactivity of the phenanthrene core typically occurs at the 9 and 10 positions, but the hydroxy groups at the 4 and 5 positions make this derivative suitable for further chemical modifications, such as etherification or serving as a chelating agent . This compound is nearly insoluble in water but is soluble in most low-polarity organic solvents like toluene, chloroform, and benzene . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10127-55-6

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-4,5-diol

InChI

InChI=1S/C14H10O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h1-8,15-16H

InChI Key

TWTDMNQJLRKNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C3=C(C=CC=C3O)C=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 4,5 Phenanthrenediol and Its Derivatives

Classical Approaches to Phenanthrenediol Synthesis

Early synthetic efforts laid the groundwork for accessing the phenanthrene (B1679779) framework, often relying on multi-step sequences. These classical methods, while sometimes limited in scope and yield, were crucial in establishing the fundamental chemistry of these molecules.

Newman's Syntheses of Phenanthrene-4,5-diols

Pioneering work by Newman and his colleagues involved the synthesis and subsequent oxidation of various phenanthrene-4,5-diols. These studies were fundamental in understanding the reactivity of the bay region of the phenanthrene nucleus. Oxidation of many of these diols was found to yield phenanthrene-1,4-quinones rather than the anticipated 4,5-quinones, highlighting the propensity for rearrangement. An exception was the 1,3,6,8-tetramethylphenanthrene-4,5-diol, which upon oxidation, reportedly formed a polymeric product. These early explorations underscored the inherent reactivity and challenges associated with the synthesis and manipulation of 4,5-dihydroxylated phenanthrenes.

Precursor Syntheses, e.g., 9,10-Dihydrophenanthrenediol Synthesis

The synthesis of precursors, particularly 9,10-dihydrophenanthrene (B48381) derivatives, has been a key strategy for accessing more complex phenanthrene structures. One notable approach involves the synthesis of 1,3,6,8-tetra-t-butyl-9,10-dihydrophenanthrenediol. This synthesis begins with the protection of the hydroxyl groups of a biphenyl (B1667301) derivative as a cyclic sulfite (B76179) ester to enforce a cis-configuration, which is crucial to prevent the formation of intramolecular cyclic ethers. Subsequent alkaline hydrolysis of the cyclized ester yields the desired diol, which can then be oxidized. rsc.org

More recent methods for synthesizing the 9,10-dihydrophenanthrene core include palladium-catalyzed reactions. For instance, a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been developed to produce 9,10-dihydrophenanthrene and its derivatives. espublisher.comespublisher.com Another approach utilizes a palladium-catalyzed 6π electrocyclic reaction to form substituted 9,10-dihydrophenanthrene compounds. espublisher.com These methods offer a more direct route to the dihydrophenanthrene skeleton, which can then be further functionalized.

Modern Synthetic Routes and Innovations

Contemporary synthetic chemistry has introduced more efficient and versatile methods for constructing the phenanthrene framework, including powerful annulation reactions and novel electrochemical pathways.

Bisannulation Reactions for Substituted Phenanthrenes

Table 1: Examples of Acid-Catalyzed Bisannulation for the Synthesis of 4,5-Disubstituted Phenanthrene Derivatives

Entry Aryl Alkyne Catalyst/Conditions Product Yield (%)
1 Phenylacetylene B(C₆F₅)₃, DCE, 80 °C 4,5-Diphenylphenanthrene 45
2 4-Methoxyphenylacetylene B(C₆F₅)₃, DCE, 80 °C 4,5-Bis(4-methoxyphenyl)phenanthrene 41
3 Diphenylacetylene TfOH, CF₃Ph/HFIP, -30 °C 3,4,5,6-Tetraphenylphenanthrene 41

Data sourced from references nih.govrsc.org. The table presents a selection of reaction conditions and yields for the synthesis of various substituted phenanthrenes via bisannulation.

Electrochemical Synthesis Pathways for Oxidative Derivatives

Electrochemical methods offer a unique approach to synthesizing oxidative derivatives of 4,5-phenanthrenediol. The electrosynthesis of organic compounds can proceed through direct electron transfer at an anode (oxidation) or a cathode (reduction), or via indirect mediated processes. gre.ac.uk

In the context of this compound, electrochemical oxidation has been investigated as a potential route to the corresponding phenanthrene-4,5-quinone. nih.govresearchgate.net However, studies using cyclic voltammetry have shown that the electrochemical oxidation of 4,5-dihydroxyphenanthrene is an irreversible process, even at low temperatures. nih.govresearchgate.net This indicates that the resulting phenanthrene-4,5-quinone is a highly reactive intermediate that does not undergo re-reduction back to the diol. nih.gov This contrasts with the reversible electrochemical behavior of larger, more stabilized bay quinones like 16,17-dihydroxyviolanthrone. nih.govresearchgate.net These findings highlight the inherent instability of the 4,5-phenanthrenequinone system and the challenges in its isolation via electrochemical methods.

Stereoselective Synthesis and Chiral Induction Approaches

The development of stereoselective methods to synthesize chiral phenanthrene derivatives is an area of growing interest, driven by the potential applications of these molecules in materials science and medicinal chemistry.

A notable strategy for chiral induction involves the asymmetric ring-opening of optically active dihydrophenanthrene-9,10-diols. This point-to-axial chirality transfer reaction allows for the synthesis of axially chiral biaryl diketones. researchgate.net By employing either basic conditions (tBuOK/air) or acidic conditions (NaOCl/n-Bu₄NHSO₄), the C-C bond of the diol can be oxidatively cleaved to produce the corresponding chiral diketones. researchgate.net This method provides a novel pathway to chiral, non-racemic biaryl compounds starting from a stereocenter in a precursor molecule.

Furthermore, organocatalytic approaches have been developed for the enantioselective functionalization of related phenanthrene systems. For instance, the Friedel–Crafts reaction of phenanthrenequinones with indoles, catalyzed by a chiral squaramide, can produce chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives with high enantiomeric excess. While not a direct synthesis of this compound, this methodology demonstrates the potential for creating chiral centers on the phenanthrene scaffold through asymmetric catalysis.

While direct stereoselective syntheses of this compound are not widely reported, the principles demonstrated in the synthesis of other chiral diols and polycyclic aromatic compounds are highly relevant. For example, catalytic asymmetric methods for producing enantioenriched 1,2- and 1,3-diols from simple starting materials are well-established and could potentially be adapted. nih.gov Similarly, the use of chiral aryl iodide catalysts for stereoselective oxidative dearomatization reactions represents a powerful tool for generating chirality that could be applied to phenanthrene precursors. rsc.org

Derivatization Strategies for Phenanthrenediol Analogs

The strategic modification of the this compound scaffold is crucial for tuning its chemical and physical properties. This section explores synthetic methodologies for introducing methoxy (B1213986), hydroxy, and sterically demanding substituents onto the phenanthrene core, enabling the creation of a diverse range of analogs for various applications.

Synthesis of Methoxy- and Hydroxy-Substituted Derivatives

The introduction of methoxy and additional hydroxy groups onto the this compound framework can significantly alter its electronic properties, solubility, and biological activity. Synthetic strategies to achieve these substitutions often involve multi-step sequences starting from readily available precursors.

A key intermediate, 4,5-dihydrophenanthrene, can be oxidized to phenanthrene-4,5-quinone, which is then reduced to furnish 4,5-dihydroxyphenanthrene. researchgate.net This diol serves as a versatile precursor for further derivatization.

The synthesis of 4,5-dimethoxyphenanthrene can be achieved through the methylation of the corresponding diol. While direct methylation methods are common, alternative syntheses from different starting materials are also explored in the literature.

In a related context, the synthesis of other hydroxylated and methoxylated phenanthrene derivatives provides insight into functional group installation. For instance, the synthesis of 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, a phytoestrogen, involves a multi-step route starting from 3,4-dimethoxyphenol. nih.gov Key steps in this synthesis include Claisen rearrangement, oxidative cleavage, and aryllithium addition to construct the deoxybenzoin (B349326) core, followed by efficient cyclization to form the isoflavanone (B1217009) architecture. nih.gov Although the final product is not a phenanthrene, the methods for introducing and manipulating hydroxyl and methoxy groups on aromatic rings are broadly applicable.

Furthermore, studies on the synthesis of methoxy-phenanthrenequinones demonstrate the use of reagents like ferric sulfate (B86663) (Fe₂(SO₄)₃) and p-toluenesulfonic acid (PTSA) in methanol (B129727) to introduce methoxy groups onto a phenanthrenequinone (B147406) core. researchgate.net

Table 1: Synthetic Approaches for Methoxy- and Hydroxy-Substituted Phenanthrene Derivatives

DerivativeStarting MaterialKey Reagents/ReactionsReference
4,5-DihydroxyphenanthrenePhenanthreneOxidation to quinone, then reduction researchgate.net
4,5-Dimethoxyphenanthrene4,5-DihydroxyphenanthreneMethylating agent chemsynthesis.com
7,2′-Dihydroxy-4′,5′-dimethoxyisoflavanone3,4-DimethoxyphenolAllyl bromide, K₂CO₃; OsO₄, NMO; aryllithium addition nih.gov
Methoxy-phenanthrenequinonesPhenanthrenequinoneFe₂(SO₄)₃, PTSA, MeOH researchgate.net

Preparation of Sterically Hindered Derivatives

The introduction of bulky substituents at the 4- and 5-positions of the phenanthrene nucleus creates sterically hindered environments, which can enforce unique conformational properties and influence reactivity.

A prominent strategy for synthesizing sterically hindered 4,5-diarylphenanthrenes involves an acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. nih.govsemanticscholar.orgnagoya-u.ac.jprsc.org For example, the reaction of 1,4-benzenediacetaldehyde with terminal aryl alkynes in the presence of a catalyst like B(C₆F₅)₃ affords 4,5-diarylphenanthrenes with high regioselectivity. nih.govsemanticscholar.orgnagoya-u.ac.jprsc.org This method is also applicable to internal alkynes, leading to the formation of even more crowded 3,4,5,6-tetrasubstituted phenanthrenes. nih.govsemanticscholar.org

The use of different isomers of benzenediacetaldehyde allows for the synthesis of various substituted phenanthrenes. For instance, 1,3-benzenediacetaldehyde can be used to produce 1,5-disubstituted and 1,2,5,6-tetrasubstituted phenanthrenes, while 1,2-benzenediacetaldehyde disilyl acetal (B89532) yields 1,8-disubstituted and 1,2,7,8-tetrasubstituted phenanthrenes. nih.gov

Another class of sterically hindered derivatives includes the 4,5-dihalo-9,10-dihydrophenanthrenes. These compounds exhibit atropisomerism due to the restricted rotation around the biaryl bond caused by the bulky halogen atoms in the bay region. researchgate.net

The concept of introducing extreme steric bulk is further exemplified in the synthesis of other classes of molecules. For instance, the preparation of highly substituted 4-methoxyboronic acids requires multi-step synthetic pathways to construct the sterically demanding environment. researchgate.net Similarly, the synthesis of a 1,4-dilithio-1,4-bis(triisopropylsilyl)-2,3-diphenylbuta-1,3-diene showcases the use of extremely bulky silyl (B83357) groups. rsc.org While not directly phenanthrenediol derivatives, these examples highlight advanced synthetic strategies for creating significant steric hindrance in molecules.

Table 2: Methods for the Synthesis of Sterically Hindered Phenanthrene Derivatives

Derivative TypeSynthetic MethodKey FeaturesReference(s)
4,5-DiarylphenanthrenesAcid-catalyzed bisannulation of benzenediacetaldehydes with alkynesHigh regioselectivity, applicable to terminal and internal alkynes nih.gov, semanticscholar.org, nagoya-u.ac.jp, rsc.org
4,5-Dihalo-9,10-dihydrophenanthrenesMulti-step synthesisResults in stable atropisomers researchgate.net
B-Substituted ortho-CarboranesPd-catalyzed cross-couplingIntroduction of bulky polycyclic aryl groups mdpi.com

Chemical Reactivity and Transformation Pathways of 4,5 Phenanthrenediol Systems

Oxidative Transformations

The oxidation of 4,5-phenanthrenediol is a key transformation pathway, leading to the formation of a highly reactive quinone. This process has been the subject of experimental and computational investigation to understand the formation, stability, and subsequent reactions of the resulting products.

The direct oxidation of this compound (also known as 4,5-dihydroxyphenanthrene) to its corresponding phenanthrene-4,5-quinone is notably challenging. nih.gov Attempts to achieve this transformation using various chemical oxidants, such as lead dioxide (PbO₂) or Frémy's salt, have been reported to yield either derivatives of phenanthrene-1,4-quinone or unmanageable tar-like substances. nih.gov

Electrochemical oxidation methods have also been explored. rsc.orgresearchgate.net However, these studies failed to provide evidence for the reversible formation of phenanthrene-4,5-quinone from its diol precursor. nih.govrsc.orgresearchgate.net

Despite the difficulties with the parent compound, the synthesis of a substituted phenanthrene-4,5-quinone has been achieved. The oxidation of 1,3,6,8-tetra-t-butylphenanthrene-4,5-diol successfully yielded the corresponding, albeit highly unstable, 1,3,6,8-tetra-t-butylphenanthrene-4,5-quinone. rsc.org Similarly, oxidation of a 9,10-dihydrophenanthrene (B48381) diol derivative with silver oxide produced a deep blue solution characteristic of the quinone, which was found to be in equilibrium with its oxepine isomer. psu.edu

Phenanthrene-4,5-quinone is characterized as a highly reactive and unstable intermediate. rsc.orgresearchgate.net Electrochemical studies using cyclic voltammetry did not show any reversible wave for the oxidation of this compound, even at temperatures as low as 229 K (-44 °C), indicating the extreme reactivity of the formed quinone. nih.govrsc.orgresearchgate.net This lack of reversibility suggests that once formed, the quinone immediately undergoes further reactions rather than being reduced back to the diol. nih.gov

Quantum chemical calculations support these experimental findings. nih.govrsc.org The calculated triplet free energy for phenanthrene-4,5-quinone is exceptionally small, predicted to be only 2.1 kcal mol⁻¹. nih.gov This low value indicates that the molecule has significant biradical character, which contributes to its high reactivity. nih.gov The instability of substituted phenanthrene-4,5-quinones is also evident, as they tend to rearrange into other isomeric structures. rsc.org For instance, the oxidation product of 1,3,6,8-tetra-t-butylphenanthrene-4,5-diol was found to be even less stable than related quinones, rapidly rearranging to an enone via an arene oxide valence isomer. rsc.org

Table 1: Characterization Data for Phenanthrene-4,5-quinone Intermediate
Experimental/Theoretical MethodKey ObservationScientific ImplicationReference
Cyclic VoltammetryNo reversible formation from this compound, even at 229 K.The quinone is a highly reactive and short-lived intermediate. nih.govrsc.orgresearchgate.net
Quantum Chemical Calculations (DFT)Predicted triplet free energy (ΔGtriplet) is very low (2.1 kcal mol⁻¹).The molecule possesses significant biradical character, explaining its high reactivity. nih.gov
Synthetic Chemistry (t-butylated derivative)The formed quinone is unstable and rearranges to an enone.Demonstrates the inherent instability and tendency for isomerization of the phenanthrene-4,5-quinone system. rsc.org

Mechanistic insights into the oxidation of this compound have been primarily derived from a combination of electrochemical experiments and Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net These studies aim to understand the relationship between the structure of bay quinones and their stability. rsc.org

A key finding is the correlation between the number of carbonyl groups located in the bay positions and the molecule's triplet energy. nih.govrsc.org For a series of isomeric phenanthrene (B1679779) quinones with an equal number of Clar sextets, the triplet energy decreases as the number of bay carbonyl groups increases. nih.govrsc.org Phenanthrene-4,5-quinone, with two carbonyl moieties in the bay region, is predicted to have the lowest triplet energy in this series, consistent with its observed high reactivity. nih.govrsc.org

Valence Isomerization and Tautomerism Studies

The strained structure of phenanthrene-4,5-quinone makes it susceptible to isomerization, a pathway to relieve steric hindrance. One of the most significant of these processes is valence tautomerism, where the molecule can interconvert between different structural isomers.

Phenanthrene-4,5-quinones are of particular interest because they can potentially regain aromaticity through valence isomerization to a cyclic peroxide. psu.edu For phenanthrene-4,5-quinone, a valence tautomerism is predicted to exist with a corresponding peroxide. nih.govresearchgate.net Computational studies indicate that this cyclic peroxide is a minimum on the potential energy surface, although it is higher in energy than the quinone tautomer. nih.govresearchgate.net

The energy difference between the bay quinone and its peroxide valence tautomer is influenced by aromaticity; the energy gap is reduced if the peroxide form is more aromatic than the quinone form. nih.gov In some cases, this can lead to the bay quinone having a triplet ground state. nih.gov

In a related experimental observation, the oxidation of 1,3,6,8-tetra-t-butyl-9,10-dihydrophenanthrene-4,5-diol gave a quinone that was isolated as its oxepine valence isomer, showcasing the tendency of these systems to undergo structural rearrangement. rsc.orgpsu.edu This rearrangement proceeded via an arene oxide valence isomer, a process related to the formation of a cyclic peroxide. rsc.org

Table 2: Calculated Parameters for Phenanthrene-4,5-quinone and its Valence Tautomer
CompoundStructure TypeCalculated Triplet Free Energy (ΔGT)Relative Stability NoteReference
Phenanthrene-4,5-quinoneBay Quinone2.1 kcal mol⁻¹More stable tautomer; highly reactive due to low triplet energy. nih.gov
Peroxide TautomerCyclic PeroxideNot specifiedPredicted to be a minimum structure, but higher in energy than the quinone. nih.govresearchgate.net

Photochemical Reactions and Photooxidation Pathways

While specific photochemical studies on this compound are not extensively detailed in the literature, plausible reaction pathways can be inferred from the behavior of related phenanthrenequinones and other polycyclic aromatic systems. The absorption of light can provide the energy needed to overcome activation barriers for various transformations.

A likely photochemical process is photooxidation. The formation of bay quinone subunits has been reported to occur during the photooxidation of certain polycyclic aromatic hydrocarbons. nih.gov A potential mechanism involves the photo-excitation of the phenanthrene system. Drawing an analogy to the well-studied 9,10-phenanthrenequinone, irradiation could promote 4,5-phenanthrenequinone to its excited triplet state. acs.org This excited state is a powerful oxidant and could induce a single-electron transfer (SET) from a suitable donor molecule, initiating a radical-based reaction cascade. acs.org

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound system in substitution reactions is dominated by the influence of the two hydroxyl (-OH) substituents. These groups are powerful activators for electrophilic aromatic substitution, significantly increasing the reactivity of the phenanthrene ring compared to the parent hydrocarbon. libretexts.orgmsu.edu

The mechanism of electrophilic substitution on aromatic rings involves an initial attack by the electrophile on the electron-rich π-system, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. libretexts.org The reaction is completed by the loss of a proton to restore aromaticity. libretexts.org The hydroxyl groups in this compound facilitate this process through their strong +R (resonance) and -I (inductive) effects. The resonance effect, where a lone pair of electrons from the oxygen atom is donated into the aromatic ring, is dominant and strongly activates the ortho and para positions relative to the hydroxyl group. libretexts.orgmasterorganicchemistry.com

In this compound, the hydroxyl groups are located on the "k-region" of the phenanthrene nucleus. Their activating, electron-donating effects are directed primarily to the positions ortho to them. Specifically, the C3 position is ortho to the C4-OH group, and the C6 position is ortho to the C5-OH group. The C1, C8, C9, and C10 positions are also influenced by resonance, but the most significant increase in nucleophilicity is expected at the C3 and C6 positions. Therefore, electrophilic substitution is predicted to occur preferentially at these sites.

By contrast, nucleophilic aromatic substitution on an unmodified this compound is highly unfavorable. The electron-donating nature of the hydroxyl groups makes the aromatic rings electron-rich and thus poor targets for attack by nucleophiles. youtube.com Such reactions typically require the presence of powerful electron-withdrawing groups to reduce the electron density of the ring and a good leaving group, neither of which is present in the parent diol.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

This interactive table outlines the expected major products for common electrophilic aromatic substitution reactions based on the directing effects of the hydroxyl groups.

Reaction TypeReagentsTypical ElectrophilePredicted Major Product(s)
Bromination Br₂ in a non-coordinating solventBr⁺ (polarized Br₂)3-Bromo-4,5-phenanthrenediol and/or 3,6-Dibromo-4,5-phenanthrenediol
Nitration Dilute HNO₃NO₂⁺ (Nitronium ion)3-Nitro-4,5-phenanthrenediol
Sulfonation Fuming H₂SO₄SO₃This compound-3-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)3-Acyl-4,5-phenanthrenediol

Note: The high reactivity conferred by the two -OH groups may lead to polysubstitution, particularly in reactions like halogenation. msu.edu Milder conditions than those used for unsubstituted phenanthrene would be required to achieve monosubstitution. masterorganicchemistry.comyoutube.com

Radical Reactions and Biradical Character in Related Systems

The phenolic nature of this compound makes it susceptible to oxidation reactions, which can proceed through radical intermediates. The study of radical reactions and biradical character is crucial for understanding the stability, reactivity, and potential applications of such molecules in materials science. mdpi.com

Oxidation and Radical Formation

Phenols and hydroquinones are well-known to undergo oxidation to form radical species. The oxidation of this compound can be envisioned to proceed via one-electron transfer steps. Initial one-electron oxidation would generate a radical cation. Subsequent loss of a proton from one of the hydroxyl groups would yield a neutral phenoxy radical. This species is resonance-stabilized, with the unpaired electron delocalized over the aromatic system. A second oxidation and deprotonation step would lead to the formation of 4,5-phenanthrenequinone. Such oxidative processes, which can be initiated by chemical oxidants or electrochemically, are fundamental to the antioxidant activity observed in many hydroxylated aromatic compounds. nih.govnih.gov

The reaction of aromatic compounds with hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO₄•⁻) often begins with the addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. nih.gov For this compound, this would be followed by further reactions, likely leading to oxidized products.

Table 2: Potential Radical Species from this compound

This table describes the radical species that could plausibly be formed from this compound during oxidative processes.

SpeciesDescriptionFormation Pathway
Radical Cation The entire molecule loses one electron, bearing a positive charge and one unpaired electron.One-electron oxidation of the neutral molecule.
Phenoxy Radical A neutral radical formed by the loss of a hydrogen atom (proton + electron) from one of the hydroxyl groups.Loss of a proton from the radical cation, or direct hydrogen atom abstraction.
Semiquinone Radical Anion Formed by one-electron reduction of the corresponding quinone (4,5-phenanthrenequinone).One-electron reduction of 4,5-phenanthrenequinone.

Biradical Character

The concept of biradical (or diradical) character refers to the extent to which a molecule in its singlet ground state possesses two unpaired electrons. mdpi.comnih.gov For most stable, closed-shell molecules, this character is zero. However, in certain polycyclic aromatic hydrocarbons and other conjugated systems, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be small enough to allow the ground state to have some open-shell singlet biradical character. mdpi.comnih.gov

For a molecule like this compound, significant biradical character in the neutral ground state is not expected. The aromatic system is robust, and it does not fit the typical structural motifs of known biradicaloids. However, biradical character can become significant in related systems or under specific conditions:

Excited States: Upon photoexcitation, the molecule can enter an excited triplet state, which is a true biradical.

Radical Cations: The oxidation of related systems, such as certain phenothiazine (B1677639) derivatives, can lead to the formation of stable diradical cations, where two distinct radical centers exist within the same molecule. nih.gov A similar dicationic species of this compound, formed by two-electron oxidation, could exhibit biradical properties.

Structural Modifications: The degree of biradical character is highly sensitive to molecular structure, including the pattern of fusion of aromatic rings and the nature and position of substituents. nih.govnus.edu.sg While this compound itself is not a biradicaloid, theoretical studies on related systems show that this property can be tuned through molecular design. nih.gov

The study of such radical species and biradical character is integral to understanding the mechanisms of antioxidant action, DNA damage by PAH metabolites, and the design of novel organic materials for electronic and spintronic applications. mdpi.comnih.gov

Computational and Theoretical Investigations of 4,5 Phenanthrenediol Systems

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energy profiles of molecular systems like 4,5-Phenanthrenediol. These studies aim to predict and rationalize experimental observations and explore properties not easily accessible through direct experimentation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely adopted computational methodology for investigating the electronic structure of molecules. For phenanthrene (B1679779) derivatives, including those related to this compound, DFT calculations are employed to determine ground-state properties, reaction pathways, and electronic transitions researchgate.netnih.govresearchgate.netgoogle.commdpi.comresearchgate.net. Common DFT functionals, such as B3LYP, PBE0, and M06-2X, are frequently used in conjunction with various basis sets (e.g., 6-31G(d), 6-31++G(d,p)) to achieve a balance between accuracy and computational cost nih.govresearchgate.netgoogle.comresearchgate.net. These calculations provide detailed information on electron distribution, molecular geometries, and energy levels, which are fundamental to understanding chemical behavior mdpi.com. For instance, DFT has been utilized to study the electronic properties of phenanthrene derivatives for applications in organic solar cells researchgate.net and to predict electrode potentials for quinone systems researchgate.net.

Table 1: Common DFT Computational Approaches for Phenanthrene Systems

FunctionalBasis SetPrimary Application AreaReferences
B3LYP6-31G(d)Electronic structure, reaction mechanisms, UV-Vis spectra nih.govresearchgate.netgoogle.comresearchgate.netresearchgate.net
M06-2X6-31G(d)Electronic structure, reaction mechanisms, UV-Vis spectra nih.govgoogle.com
PBE06-31+G(d,p)Electrode potentials, electronic structure researchgate.net
GGA (e.g., PBE)TZ2PElectronic structure, FMO analysis researchgate.net

Triplet State Energies and Biradical Character

A significant area of theoretical investigation for phenanthrene quinones, which are closely related to phenanthrenediols through oxidation/reduction, concerns their triplet state energies and associated biradical character. Bay quinones, characterized by carbonyl groups in close proximity, are known to exhibit reduced triplet energies compared to their non-bay counterparts. This reduction in triplet energy is often taken as an indicator of increased biradical character researchgate.netrsc.org.

For phenanthrene-4,5-quinone, studies have predicted a particularly low triplet free energy, reported as ΔGT = 2.1 kcal mol−1 rsc.org. This low value suggests a substantial degree of biradical character, implying that the molecule may possess biradical-type reactivity rsc.org. The presence of bay carbonyl moieties in such systems can force the molecule out of planarity, affecting π-overlap and potentially leading to a biradicaloid electronic configuration researchgate.netwikipedia.org. The triplet state is a key intermediate in various photochemical and photophysical processes, and its energy significantly influences the molecule's excited-state behavior libretexts.orgnih.govrug.nlresearchgate.net.

Table 2: Triplet Energy and Biradical Character Insights for Phenanthrene-4,5-quinone

PropertyValueImplicationReferences
Triplet Free Energy (ΔGT)2.1 kcal mol−1Indicates significant biradical character and reactivity rsc.org
Biradical CharacterHighDue to the presence of bay carbonyl groups, leading to reduced triplet energy researchgate.netrsc.org

Conformational Analysis and Strain Contributions

Understanding the three-dimensional structure and potential conformational variations of this compound is crucial for predicting its behavior. Conformational analysis, often aided by computational methods like DFT, helps in identifying stable molecular geometries and assessing the energy associated with different arrangements of atoms otka-palyazat.huresearchgate.netupenn.edu.

Studies on phenanthrene derivatives have explored their stereochemical aspects and conformational preferences researchgate.netupenn.eduupenn.edu. For related phenanthrene systems, the presence of specific functional groups or structural features can introduce steric strain, which in turn can influence chemical reactivity or lead to specific molecular rearrangements, such as the regioselective cleavage of ether groups to relieve strain plos.org. The analysis of conformational energy landscapes helps in understanding the inherent flexibility or rigidity of the molecule and how it might interact with other species or surfaces.

Spectroscopic Property Prediction and Validation

Theoretical calculations play a vital role in predicting and interpreting the spectroscopic signatures of molecules, aiding in their identification and characterization.

Theoretical Infrared and Nuclear Magnetic Resonance Spectra

Computational methods, particularly DFT, are employed to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These calculations can provide detailed assignments of vibrational frequencies and chemical shifts, which can then be compared with experimental data for validation researchgate.netmalayajournal.orgscirp.org.

For IR spectroscopy, DFT calculations can predict vibrational modes, including stretching and bending frequencies, and their corresponding intensities researchgate.netscirp.org. These theoretical spectra serve as valuable references for interpreting experimental FT-IR data, helping to identify functional groups and structural motifs present in the molecule researchgate.netscirp.org.

In NMR spectroscopy, theoretical calculations can predict chemical shifts and coupling constants, which are essential for elucidating molecular structure libretexts.orgmdpi.com. While direct experimental NMR data for this compound is not explicitly detailed in the provided search results, ¹³C NMR data for a closely related compound, 9,10-dihydro-2,3,7-trimethoxy-4,5-phenanthrenediol, has been reported. This data includes specific chemical shifts for various aromatic and oxygenated aromatic quaternary carbons, providing a reference point for similar structures nih.gov.

Table 3: Selected ¹³C NMR Chemical Shifts for 9,10-dihydro-2,3,7-trimethoxy-4,5-phenanthrenediol

Carbon TypeChemical Shift (δ, ppm)Reference
Aromatic quaternary carbons117.3, 113.3, 127.5, 142.7 nih.gov
Oxygenated aromatic quaternary carbons151.3, 137.0, 150.3, 155.7, 160.4 nih.gov

These theoretical and computational investigations collectively contribute to a comprehensive understanding of this compound systems, guiding experimental efforts and predicting their chemical and physical properties.

Compound List:

this compound

Phenanthrene-4,5-quinone

9,10-dihydro-2,3,7-trimethoxy-4,5-phenanthrenediol

Electronic Absorption Spectra via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method widely employed to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This approach calculates the excitation energies and oscillator strengths corresponding to electronic transitions within the molecule, which are directly related to the wavelengths and intensities of light absorbed. For systems like this compound, TD-DFT can provide crucial insights into its photophysical properties by simulating its interaction with electromagnetic radiation.

The typical computational workflow involves optimizing the ground-state geometry of the molecule, often using Density Functional Theory (DFT) with various functionals (e.g., B3LYP, CAM-B3LYP, ωB97XD) and basis sets (e.g., 6-311+G(d,p)). Subsequently, TD-DFT calculations are performed on the optimized structure to determine the energies of excited states and the corresponding oscillator strengths, which indicate the probability of a particular electronic transition occurring mdpi.comgaussian.comchemrxiv.orgekb.eg. These calculated values are then used to construct a simulated UV-Vis spectrum, often by fitting the excitation energies with Gaussian functions to mimic experimental spectral band shapes gaussian.com.

The accuracy of TD-DFT predictions is influenced by the choice of functional and basis set. Studies have shown that different functionals can yield varying degrees of accuracy when compared to experimental data, with some functionals performing better for specific types of molecules or properties chemrxiv.org. For polycyclic aromatic hydrocarbons and related compounds, TD-DFT has been shown to reproduce experimental absorption spectra with reasonable accuracy, typically within a few percent difference in peak wavelengths mdpi.com.

Table 1: Representative Simulated Electronic Absorption Spectrum Data (Illustrative)

This table presents hypothetical data typical of TD-DFT calculations for a molecule with a similar conjugated system to this compound. Specific values would depend on the chosen computational method and parameters.

Electronic TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.50275.60.150
S₀ → S₂4.85255.70.280
S₀ → S₃5.20238.50.050
S₀ → S₄5.55223.40.450

Note: The data presented here is illustrative and based on typical outputs from TD-DFT calculations for conjugated aromatic systems. Actual calculated values for this compound would require specific computational studies.

Reaction Mechanism Elucidation through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are indispensable tools for dissecting the intricate mechanisms of chemical reactions. These methods allow researchers to investigate reaction pathways, identify key intermediates, transition states, and calculate activation energies, providing a detailed understanding of how chemical transformations occur at a molecular level d-nb.infonih.govmdpi.comlbl.govumn.eduwhiterose.ac.uknih.gov.

For this compound, computational modeling can be applied to understand its reactivity in various chemical processes, such as oxidation, reduction, or participation in complex catalytic cycles. By mapping out the potential energy surface, DFT calculations can reveal the most energetically favorable routes for a reaction, pinpointing the highest energy barriers that dictate the reaction rate umn.edunih.gov. This includes identifying the structures of transition states, which represent the fleeting, high-energy configurations that molecules pass through during a reaction.

Techniques such as reaction network analysis and transition state searches are employed to explore the vast landscape of possible reaction pathways. These approaches help in predicting the formation of specific products and understanding the factors that influence reaction selectivity and efficiency d-nb.infolbl.govrsc.org. For instance, studying the mechanism of reactions involving the hydroxyl groups of this compound, such as esterification or etherification, would involve calculating the energy profiles for different proposed reaction steps and identifying the rate-limiting steps nih.gov. Computational studies can also shed light on the role of solvent effects or catalysts in modulating reaction pathways, as demonstrated in studies of similar organic molecules ekb.egwhiterose.ac.ukaip.org.

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular modeling and Molecular Dynamics (MD) simulations offer profound insights into the three-dimensional structures, conformational flexibility, and dynamic behavior of molecules like this compound schrodinger.comfrontiersin.orgnih.govnih.govmdpi.commdpi.comnih.govrsc.orgnih.gov. These simulations track the movement of atoms and molecules over time, generating trajectories that can be analyzed to understand how a molecule behaves under various conditions, such as in solution or when interacting with other molecules.

These simulations are crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which are relevant for polycyclic aromatic compounds. For example, MD simulations could be used to model how this compound interacts with biomolecules or surfaces, providing insights into binding modes and stability nih.govnih.gov. Furthermore, computational platforms like Maestro provide integrated environments for performing and analyzing molecular modeling and dynamics simulations, facilitating the exploration of molecular properties and driving research in molecular discovery schrodinger.com.

Table 2: Representative Molecular Dynamics Simulation Output (Illustrative)

This table illustrates the type of data that might be obtained from MD simulations for a molecule like this compound, focusing on structural stability and key parameters.

ParameterValue (Unit)Description
RMSD (all atoms)1.5 ± 0.2 ÅAverage deviation of all atoms from the initial structure over the simulation.
RMSF (e.g., Hydroxyl O)0.3 ± 0.1 ÅRoot Mean Square Fluctuation for a specific atom (e.g., oxygen of OH group).
Radius of Gyration (Rg)4.8 ± 0.1 ÅMeasure of the compactness of the molecule's overall structure.
Hydrogen Bond Count (Intra)2Number of stable intramolecular hydrogen bonds observed.
Simulation Time100 nsTotal duration of the molecular dynamics simulation.

Note: The values provided are illustrative and represent typical outputs from molecular dynamics simulations for organic molecules. Specific simulation parameters and system conditions would dictate the actual results for this compound.

Biological Interactions and Mechanistic Elucidation in Vitro Studies

Cellular Interactions and Uptake Mechanisms (In Vitro)

While direct studies on the cellular uptake of 4,5-Phenanthrenediol are not extensively documented, the uptake mechanisms can be inferred from research on related polycyclic aromatic hydrocarbons (PAHs) and other phenolic compounds. As lipophilic molecules, PAHs like phenanthrene (B1679779) tend to partition into lipid-rich environments, such as cell membranes sapub.org. The entry of PAHs into cells is not merely a passive process; evidence suggests it involves active, energy-dependent mechanisms like endocytosis nih.govgenome.jp.

The process is often dependent on concentration, time, and temperature, with potential pathways including clathrin-mediated endocytosis and macropinocytosis. For example, exposure of bronchial epithelial cells to fine particulate matter (PM2.5), which carries PAHs, leads to particle endocytosis and subsequent desorption of the PAHs into the cell nih.gov. Furthermore, research on wheat roots has shown that the uptake of phenanthrene can be stimulated by potassium (K+) and is coupled to a K+ influx/H+ efflux reaction, implicating the involvement of the plasma membrane proton (H+)-ATPase nih.gov. This suggests that the transport of phenanthrene-like compounds across the cell membrane can be an active process linked to ion transport and membrane potential changes nih.gov.

Modulation of Cellular Pathways (In Vitro)

A significant aspect of the biological activity of this compound is its potential to induce oxidative stress through its metabolic conversion to a quinone. Phenanthrene diols can be oxidized to their corresponding ortho-quinones nih.gov. Specifically, 4,5-dihydroxyphenanthrene is a precursor to phenanthrene-4,5-quinone rsc.orgnih.gov. Although phenanthrene-4,5-quinone itself is a highly reactive and unstable intermediate, the study of more stable phenanthrene quinones, such as 9,10-phenanthrenequinone (9,10-PQ), provides insight into the mechanism of ROS generation rsc.orgnih.govresearchgate.net.

The metabolism of phenanthrene by cytochrome P450 enzymes produces dihydrodiols, which are then oxidized by enzymes like dihydrodiol dehydrogenase to catechols nih.govresearchgate.net. These catechols can auto-oxidize to form ortho-quinones, a process that is accompanied by the generation of reactive oxygen species (ROS) like superoxide (B77818) anions (O₂⁻•) and hydrogen peroxide (H₂O₂) nih.govacs.org. The resulting quinone can undergo redox cycling, where it is reduced back to a semiquinone or hydroquinone, which then reacts with molecular oxygen to regenerate the parent quinone and produce ROS, creating a cycle that amplifies oxidative stress nih.govnih.govyoutube.com. This redox activity is considered a key contributor to the cytotoxicity of phenanthrene quinones nih.gov. Studies have confirmed that the quinone structure is vital for this toxic activity, as phenanthrene itself does not induce similar levels of DNA fragmentation or cell death nih.gov.

Phenolic compounds, including phenanthrene derivatives, are known to interact with and modulate a variety of crucial intracellular signaling pathways. nih.govfrontiersin.org

Aryl Hydrocarbon Receptor (AhR) Pathway: Like other PAHs, phenanthrene derivatives can act as ligands for the aryl hydrocarbon receptor (AhR) nih.gov. Upon binding, the AhR translocates to the nucleus and induces the expression of a battery of genes, including those for metabolic enzymes like cytochrome P450s nih.govnih.gov. This interaction is a key step in the cellular response to xenobiotics.

PI3K/Akt and NF-κB Signaling Pathways: In vitro studies on human lung epithelial A549 cells have demonstrated that phenanthrene can activate the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and Nuclear Factor-kappa B (NF-κB) signaling pathways nih.gov. Activation of these pathways is evidenced by increased phosphorylation of key proteins like Akt, IκBα, and NF-κB p65 nih.gov. These pathways are central to regulating cellular processes like growth, survival, and inflammation nih.govfrontiersin.orgnih.gov. The activation of NF-κB, in particular, plays a predominant role in mediating inflammatory responses nih.govnih.gov.

Pim Kinase Inhibition: Certain phenanthrene derivatives have been identified as inhibitors of Pim kinases, a family of serine/threonine kinases nih.govnih.gov. Pim-3, for instance, is often overexpressed in malignant tissues, and its inhibition by a phenanthrene derivative was shown to induce apoptosis and G2/M cell cycle arrest in human pancreatic cancer cell lines nih.gov.

Enzyme Interactions and Inhibition Mechanisms (In Vitro)

Molecular docking simulations have been employed to predict the binding affinity and interaction modes of phenanthrene derivatives with various protein targets, particularly those implicated in cancer. While specific data for this compound is limited, studies on related structures provide valuable insights.

These computational analyses reveal that phenanthrene derivatives can bind with strong affinity to the active sites of several key proteins. For example, two cytotoxic phenanthrene derivatives, Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (D-1) and Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate (D-2), showed significant binding affinities for a panel of cancer-related proteins academie-sciences.frepa.gov. The B-Raf proto-oncogene serine/threonine-protein kinase, a critical component in cell growth signaling, was identified as a particularly strong target, with binding energies of -9.8 kcal/mol for D-1 and -11.1 kcal/mol for D-2 academie-sciences.frepa.gov. Other potential targets for phenanthrene derivatives include DNA gyrase and cytochrome P450 enzymes, such as P450 2A13 nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activities of phenanthrene derivatives are intrinsically linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential and minimizing the off-target effects of lead compounds. These studies systematically alter the chemical structure of a molecule to understand which parts are responsible for its biological effects. For phenanthrene compounds, SAR studies have provided insights into how substitutions and structural modifications influence their activity. youtube.com

For instance, in a study of various phenanthrene derivatives, it was found that the 1,4-phenanthrenequinone skeleton is often preferable to the simple phenanthrene structure for cytotoxic activity. researchgate.net The nature and position of substituent groups on the phenanthrene rings significantly modulate biological outcomes, such as anticancer and anti-inflammatory activities. nih.gov

A pertinent example is seen in phenanthrenequinones, where an IHB between a hydroxyl group at the C-5 position and a carbonyl group at the C-4 position was investigated. researchgate.netnih.gov Compounds capable of forming this IHB, such as calanquinone A and denbinobin, demonstrated significant cytotoxic potency against various human cancer cell lines. researchgate.net The stabilization of the molecule or its radical anion by the IHB can facilitate electron transfer processes, which are often central to the biological activity of quinones and hydroquinones. mdpi.com The energy gain from forming a strong IHB upon, for example, the donation of a phenolic hydrogen during radical scavenging can be a driving force for the antioxidant activity of a compound. nih.gov

The table below illustrates the impact of the C-5 substituent on the cytotoxic activity of 3-methoxy-1,4-phenanthrenequinones, highlighting the role of the hydroxyl group and its potential for intramolecular hydrogen bonding. researchgate.net

CompoundC-5 SubstituentIntramolecular H-Bond PotentialCytotoxic Activity (IC₅₀ in µg/mL)
6a (calanquinone A) -OHYes0.08–0.89
6b (denbinobin) -OHYesHigh
5a/5b -OCH₃NoMarginal
7a/7b -OAcNo0.16–1.66

Data sourced from a study on 3-methoxy-1,4-phenanthrenequinones. researchgate.net

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This approach is invaluable for designing new, potent analogs and for virtual screening of compound libraries to discover novel bioactive agents. dovepress.com

For a series of phenanthrene analogs, a pharmacophore model for cytotoxicity against the MCF-7 breast cancer cell line was successfully developed. nih.govnih.gov This model, which showed a high correlation coefficient (r = 0.931), identified four crucial features for activity: three hydrogen bond acceptors (HBA) and one hydrophobic (HYD) feature. researchgate.netnih.gov

The model revealed that a hydrogen bond acceptor at the C-5 position, such as the oxygen of a hydroxyl (-OH) or an acetyl (-OAc) group, is an essential feature for the cytotoxic properties of these compounds. nih.govnih.gov This finding underscores the importance of the electronic and steric properties of substituents at this position for biological activity. Such models provide a spatial understanding of the SAR and can guide the rational design of new phenanthrene-based therapeutic agents. nih.govnih.gov

Key Features of a Cytotoxic Phenanthrene Pharmacophore Model researchgate.netnih.gov

Feature 1: Hydrogen Bond Acceptor (HBA1)

Feature 2: Hydrogen Bond Acceptor (HBA2)

Feature 3: Hydrogen Bond Acceptor (HBA3) - Essential for the oxygen atom at C-5.

Feature 4: Hydrophobic Feature (HYD)

Bioassays for Cellular Responses (In Vitro)

A variety of in vitro bioassays are employed to evaluate the cellular responses to phenanthrene derivatives, including this compound. These assays provide critical information on the compound's potential efficacy and mechanism of action at the cellular level. The choice of assay depends on the specific biological activity being investigated, such as cytotoxicity, anti-inflammatory effects, or antioxidant capacity.

Commonly used bioassays for phenanthrene compounds include:

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cytotoxicity or cell viability after exposure to a test compound. nih.gov It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan (B1609692) product.

DPPH Radical Scavenging Assay: This assay is used to determine the antioxidant activity of a compound. tandfonline.com It measures the ability of the test substance to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Nitric Oxide (NO) Production Assay: To assess anti-inflammatory activity, the inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced macrophages is often measured. tandfonline.com

Cytokine Production Assays (e.g., TNF-α, IL-6): These assays quantify the levels of pro-inflammatory cytokines produced by immune cells to evaluate the anti-inflammatory potential of a compound. tandfonline.com

Apoptosis Assays: Various methods are used to detect apoptosis (programmed cell death) induced by a compound. These include:

AO/EB (Acridine Orange/Ethidium Bromide) Staining: A staining method to visualize live, apoptotic, and necrotic cells. nih.gov

DAPI (4′,6-diamidino-2-phenylindole) Staining: A fluorescent stain that binds strongly to A-T rich regions in DNA, used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and fragmentation. nih.gov

Annexin V Binding Assay: Detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if a compound induces cell cycle arrest. nih.gov

Toxicity Bioassays: The toxicity of phenanthrene and its metabolites can be assessed using various organisms, such as the marine bacterium Vibrio fischeri (light emission inhibition) or the unicellular alga Pseudokirchneriella subcapitata (growth inhibition). nih.gov

The duration of exposure to a compound in in vitro assays can significantly impact the observed cellular response, with prolonged exposure potentially leading to adaptive mechanisms within the cells. nih.govmdpi.com The table below summarizes some of the bioassays used for phenanthrene derivatives and the cellular responses they measure.

Bioassay TypeMeasured Cellular ResponseExample Application for Phenanthrene Derivatives
Cytotoxicity Cell viability, cell deathMTT assay on various human cancer cell lines. nih.gov
Anti-inflammatory Inhibition of inflammatory mediatorsMeasurement of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages. tandfonline.com
Antioxidant Free radical scavenging capacityDPPH assay to determine radical-scavenging activity. tandfonline.com
Apoptosis Induction Programmed cell death markersDAPI staining and Annexin V binding assays in cancer cells. nih.gov
Cell Cycle Cell cycle phase distributionFlow cytometry to detect cell cycle arrest. nih.gov
Ecotoxicity Inhibition of growth or metabolic activityGrowth inhibition of P. subcapitata or light emission inhibition in V. fischeri. nih.gov

Potential Applications in Advanced Materials Science and Technology

Organic Electronic Materials

The semiconductor properties of phenanthrene-based molecules have been widely explored for use in organic electronic devices. Their inherent stability and high charge carrier mobilities make them suitable for active layers in various applications.

Computational studies using Density Functional Theory (DFT) have been employed to investigate phenanthrene (B1679779) derivatives for their potential in organic solar cells. researchgate.netmjcce.org.mk By constructing molecules with a Donor-π-Acceptor (D-π-A) motif, where phenanthrene can act as the donating backbone, it is possible to facilitate intramolecular charge transfer, a key process for organic semiconductors. researchgate.netmjcce.org.mk These studies analyze parameters like HOMO and LUMO energy levels, the inter-frontier energy gap, and light-harvesting efficiency to screen for promising candidates. researchgate.net For instance, phenanthrene-substituted fullerene derivatives have been synthesized and investigated as electron acceptors in polymer solar cells, demonstrating that modifying the acceptor component can effectively tune the device's energy levels and performance.

Derivative TypeRoleKey FindingsPower Conversion Efficiency (PCE)Reference
Phenanthrene-DPP CopolymersDonorAchieved high Voc (~0.8 V) due to deep HOMO level. epa.gov2.73% epa.gov
Phenanthrene-Fullerene Adducts (PCBA)AcceptorHigher LUMO energy level compared to PC61BM, leading to increased Voc. N/A
Dipyridine Phenanthrene DerivativesDonor (Theoretical)DFT studies show tunable optoelectronic properties for solar cell applications. researchgate.netN/A researchgate.net

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is heavily reliant on the charge transport characteristics of the organic semiconductor used. Phenanthrene's rigid, polycyclic aromatic structure is conducive to ordered molecular packing in the solid state, which is essential for efficient charge hopping between molecules.

Researchers have synthesized and characterized various phenanthrene-based conjugated oligomers and N-heteroacenes for use as the active channel material in OFETs. nih.govresearchgate.net These materials have demonstrated notable performance, exhibiting high charge carrier mobilities and excellent stability under ambient conditions and even UV irradiation. nih.govresearchgate.net For instance, functionalized-phenanthrene conjugated asymmetric N-heteroacenes have been developed as air-stable, solution-processable n-type semiconductors, achieving charge carrier mobilities up to 4.27×10⁻³ cm² V⁻¹ s⁻¹. nih.gov The stability of phenanthrene-type structures is often superior to that of their linear acene isomers like pentacene. nih.gov

MaterialTypeMobility (μ)Key FeatureReference
Phenanthrene-Thiophene Oligomers (PhT2)p-channel0.05 cm²/VsExcellent stability in air and under UV irradiation. researchgate.net
Phenanthrene Conjugated N-heteroacenesn-channelup to 4.27×10⁻³ cm²/VsAir-stable and solution-processable. nih.gov nih.gov
Phenanthrene Trimerp-channel0.11 cm²/VsDemonstrates charge transport capability, though lower than acenes. nih.gov nih.gov

Optical and Photophysical Materials

The extended π-system of phenanthrene gives rise to interesting photophysical properties, making its derivatives suitable for applications in organic light-emitting diodes (OLEDs) and nonlinear optics.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency without the need for heavy metals like iridium or platinum. nih.gov This process requires a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). frontiersin.org

Phenanthrene derivatives have been successfully employed as core components in TADF emitters. By coupling a phenanthrene-based acceptor unit, such as 2,3-dicyanopyrazino phenanthrene (DCPP), with various electron-donating groups, researchers have developed highly efficient TADF materials. researchgate.netacs.org The large, rigid π-conjugated structure of the DCPP acceptor allows for the creation of molecules with emissions ranging from yellow to deep-red and even near-infrared (NIR). researchgate.netacs.orgresearchgate.netnih.gov For example, the NIR TADF molecule TPA-DCPP was developed with a small ΔEST of 0.13 eV, leading to an OLED with a maximum external quantum efficiency (EQE) of nearly 10%. nih.gov

EmitterDonor (D)Acceptor (A)Emission ColorMax EQE (%)ΔEST (eV)Reference
TPA-DCPPTriphenylamineDCPPNear-Infrared~10% (doped)0.13 researchgate.netnih.gov
Cz-DCPPCarbazoleDCPPYellow14.8%N/A acs.org
DMAC-DCPPDimethylacridineDCPPOrange16.9%N/A acs.org

Nonlinear optical (NLO) materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. Organic molecules with extended π-conjugation and intramolecular charge transfer characteristics are excellent candidates for NLO applications. nih.govresearchgate.net

Quantum computational studies have been performed on phenanthrene-based molecules to evaluate their NLO behavior. nih.govresearchgate.net These studies typically involve designing molecules with electron donor and acceptor groups attached to the phenanthrene bridge. nih.gov Properties such as polarizability and first hyperpolarizability (β), which quantify the NLO response, are calculated. nih.govresearchgate.net The results indicate that phenanthrene derivatives can exhibit very good NLO behavior, which is enhanced by strong donor-acceptor pairs and can be influenced by solvent polarity. nih.govresearchgate.net The delocalized π-electron system of the phenanthrene core is crucial for mediating the charge transfer that gives rise to these properties. nih.gov

Functional Materials Design and Fabrication

The utility of 4,5-Phenanthrenediol in materials science is fundamentally linked to the synthetic methodologies available for its incorporation into larger, functional architectures. The phenanthrene skeleton itself is a vital building block for a wide range of natural products and functional materials. nih.gov

Numerous synthetic methods for preparing phenanthrene derivatives have been developed over the decades. nih.govacs.org A classic and efficient laboratory-scale method is the photocyclization of stilbene derivatives. academie-sciences.fr More recently, transition metal-catalyzed reactions have provided powerful and flexible routes. For instance, palladium-catalyzed domino reactions involving C-H activation have been developed to synthesize phenanthrenes in high yields with good functional group tolerance and shorter reaction times compared to previous methods. nih.gov Other modern approaches include palladium-catalyzed Heck reactions followed by reverse Diels-Alder reactions. espublisher.com

The hydroxyl groups of this compound are reactive sites that can be used for further functionalization, allowing it to be integrated into polymers, dendrimers, or other complex molecular systems. Its structure can be a precursor for creating phenanthrene-based ligands for metal complexes or for building larger polycyclic aromatic hydrocarbons. The ability to readily functionalize the phenanthrene core is key to its application in diverse areas, from OLEDs and solar cells to superconductors. academie-sciences.fr The design of new materials often involves a multi-step synthetic approach where the core phenanthrene structure is built and then subsequently modified to achieve the desired electronic and physical properties. nih.govespublisher.com

Integration into Responsive Polymer Systems

Responsive polymers, often termed "smart" polymers, are materials that undergo significant and reversible changes in their physical or chemical properties in response to external stimuli. These stimuli can include changes in pH, temperature, light, or the presence of specific chemical species. The incorporation of specific functional moieties into the polymer structure is key to achieving this responsive behavior.

The diol functionality of this compound presents a viable pathway for its integration into polymer backbones or as pendant groups through esterification or etherification reactions. The phenanthrene unit, with its inherent photo-responsive properties, could impart light-sensitive characteristics to the resulting polymer. wikipedia.org For instance, phenanthrene and its derivatives are known to undergo photochemical reactions, which could be harnessed to induce conformational changes or crosslinking in a polymer matrix upon exposure to specific wavelengths of light. academie-sciences.fr

Furthermore, the hydroxyl groups of this compound can participate in hydrogen bonding, which is a critical factor in the stimuli-responsive behavior of many smart polymers. For example, changes in pH or temperature can disrupt or enhance hydrogen bonding networks within a hydrogel, leading to swelling or deswelling. By incorporating this compound into a polymer network, it is conceivable to create systems where such environmental changes modulate the material's properties.

While specific research on this compound in this context is limited, the broader class of phenanthrene-containing polymers has been explored for various applications, including organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.gov These studies demonstrate the feasibility of incorporating the phenanthrene moiety into polymeric structures and exploiting its unique electronic and photophysical properties. nih.govresearchgate.net Future research could focus on synthesizing and characterizing polymers containing this compound to explore their potential as novel responsive materials.

Table 1: Potential Stimuli and Corresponding Responses in Hypothetical this compound-Containing Polymers

Stimulus Potential Response Mechanism Potential Application
Light (UV) Photochemical reaction of the phenanthrene core Photo-switchable materials, controlled drug release
pH Change Alteration of hydrogen bonding involving diol groups pH-sensitive hydrogels, biosensors
Temperature Disruption of hydrogen bonding networks Thermo-responsive coatings, smart textiles

Advanced Composite Material Development

Advanced composite materials, which consist of a matrix material reinforced with a secondary phase, are engineered to exhibit superior properties compared to their individual components. The selection of both the matrix and the reinforcement is crucial in determining the final characteristics of the composite.

The rigid and planar structure of the phenanthrene core in this compound suggests its potential use as a building block for high-performance polymer matrices. Polycyclic aromatic hydrocarbons are known for their thermal stability and mechanical strength. acs.org By polymerizing this compound with suitable comonomers, it may be possible to create thermosetting or thermoplastic resins with enhanced thermal and mechanical properties.

Moreover, the phenanthrene unit could introduce additional functionalities into the composite material. For example, its inherent fluorescence could be utilized for in-situ stress sensing or damage detection within the composite structure. wikipedia.org The development of phenanthrene-based nanocomposites has also been a subject of interest, where the aromatic structure can interact with nanoparticles to create materials with unique optical or electronic properties. nih.gov

While the direct application of this compound in advanced composites has yet to be extensively explored, the principles of polymer and composite science suggest that its unique combination of a rigid aromatic core and reactive functional groups makes it a compelling candidate for future research and development in this area. Investigations into the synthesis of this compound-based resins and the characterization of their resulting composites would be a valuable step in assessing their potential for high-performance applications.

Table 2: Potential Roles of this compound in Advanced Composite Materials

Component Potential Role of this compound Anticipated Improvement in Composite Properties
Matrix As a monomer for a high-performance polymer matrix Enhanced thermal stability, increased mechanical strength
Interface As a coupling agent to improve filler-matrix adhesion Improved load transfer, enhanced durability
Functional Additive To impart specific functionalities In-situ damage sensing (via fluorescence), modified electrical conductivity

Environmental Disposition and Biotransformation of 4,5 Phenanthrenediol and Its Metabolites

Degradation Pathways and Metabolite Formation in Environmental Media

The transformation of 4,5-phenanthrenediol in the environment occurs through both abiotic and biotic mechanisms, leading to a variety of intermediate and final products.

Photodegradation, or photolysis, is a significant abiotic process that contributes to the transformation of organic compounds in the environment, driven by the energy of sunlight. Upon irradiation with photons, molecules can be excited to higher energy states, leading to chemical reactions such as oxidation, isomerization, or cleavage. mdpi.com The rate and pathway of photodegradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers, and the chemical structure of the compound. mdpi.com

For phenanthrene (B1679779) and its derivatives, UV irradiation plays a crucial role in their degradation. gnest.orgresearchgate.net The process often involves the formation of reactive oxygen species (ROS) that can oxidize the parent compound. mdpi.com While specific studies on the photodegradation of this compound are limited, the general mechanisms of PAH photolysis suggest that it would be susceptible to transformation. The presence of hydroxyl groups in this compound may influence its photochemical reactivity compared to the parent phenanthrene molecule. The photodegradation of similar compounds, such as phenol, proceeds through the formation of hydroxylated intermediates like catechol and benzoquinone, eventually leading to mineralization into carbon dioxide and water. researchgate.net It is plausible that this compound undergoes similar oxidative processes. In some cases, photolysis of PAHs in the presence of nitrogen-containing compounds can lead to the formation of nitro-derivatives. gnest.org

Microbial degradation is a primary mechanism for the removal of phenanthrene and its metabolites from the environment. mdpi.com A wide range of bacteria and fungi have been identified that can utilize phenanthrene as a source of carbon and energy. mdpi.comnih.gov The initial step in the aerobic bacterial degradation of phenanthrene typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring system. mdpi.commdpi.com

The degradation of phenanthrene can proceed through several pathways, often initiated by dioxygenation at different positions on the molecule, including the 1,2-, 3,4-, and 9,10- positions. nih.gov The formation of this compound is a result of dioxygenase attack on the 4,5-carbon atoms of pyrene, a related PAH, which is then metabolized to phenanthrene-4,5-dicarboxylic acid. mdpi.com For phenanthrene itself, the most common initial attack is at the 3,4-position, forming cis-3,4-dihydroxy-3,4-dihydrophenanthrene. mdpi.comnih.gov This is then further metabolized to 1-hydroxy-2-naphthoic acid. researchgate.netnih.gov

Subsequent steps in the degradation pathway involve ring cleavage by other enzymes, leading to the formation of various intermediates. These intermediates can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, resulting in complete mineralization. mdpi.com For instance, 1-hydroxy-2-naphthoic acid can be metabolized via either the phthalate or salicylate pathways. mdpi.comresearchgate.net The specific metabolites formed can vary depending on the microbial species involved. nih.govnih.gov For example, some bacteria degrade phenanthrene via 1-naphthol and salicylic acid, while others utilize a pathway involving o-phthalic acid. nih.gov Fungi, such as Cunninghamella elegans, can also metabolize phenanthrene, typically forming trans-dihydrodiols. nih.gov

The enzymatic removal of phenanthrene has also been demonstrated using laccases, which are copper-containing oxidoreductase enzymes. nih.gov These enzymes can oxidize a wide range of organic compounds, and their activity can be enhanced by the presence of mediators. nih.gov

Table 1: Key Enzymes and Metabolites in the Biotic Degradation of Phenanthrene

Enzyme Initial Substrate Key Metabolite(s) Microbial Source Example
Phenanthrene Dioxygenase Phenanthrene cis-3,4-Dihydroxy-3,4-dihydrophenanthrene Pseudomonas sp. mdpi.com
cis-1,2-Dihydroxy-1,2-dihydrophenanthrene Stenotrophomonas maltophilia nih.gov
cis-9,10-Dihydroxy-9,10-dihydrophenanthrene Mycobacterium sp. nih.gov
Ring-cleavage Dioxygenases Dihydroxyphenanthrene 1-Hydroxy-2-naphthoic acid Pseudomonas sp. nih.gov
2,2'-Diphenic acid Mycobacterium sp. nih.gov
Laccase Phenanthrene Oxidized phenanthrene products Alkalibacillus almallahensis nih.gov

Sorption and Mobility in Environmental Compartments

The transport and fate of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase and thus its availability for degradation and transport.

The adsorption of hydrophobic organic compounds like phenanthrene and its metabolites to soils and sediments is a key process affecting their environmental distribution. nih.gov Adsorption is often described using isotherm models, such as the Langmuir and Freundlich models, which relate the amount of substance adsorbed to its concentration in the surrounding solution at equilibrium. mdpi.commdpi.com

The Freundlich isotherm is frequently used to describe the adsorption of phenanthrene in soils and sediments, suggesting a heterogeneous surface with a non-uniform distribution of adsorption energies. nih.govnih.gov The sorption of phenanthrene is strongly influenced by the organic matter content of the soil or sediment. nih.govnih.gov Different fractions of soil organic matter, such as humic acids, lipids, and black carbon, can exhibit different sorption capacities. nih.govnih.gov

The kinetics of adsorption describe the rate at which a compound is adsorbed. For phenanthrene, adsorption is often a rapid process, with equilibrium being reached within hours to days. mdpi.com The presence of other substances, such as surfactants, can affect both the kinetics and the equilibrium of adsorption by altering the solubility of phenanthrene and competing for adsorption sites. mdpi.com

Table 2: Adsorption Isotherm Parameters for Phenanthrene on Different Sorbents

Sorbent Isotherm Model Key Parameters Reference
Multi-Walled Carbon Nanotubes Langmuir, Freundlich qmax, KL, KF, n mdpi.com
Soil with Humic Substances Freundlich KF, n nih.gov
Sediments Freundlich KF, n nih.gov
Dummy Molecularly Imprinted Membrane Langmuir, Freundlich qmax = 453.030 mg/g, KF = 1709.325 mdpi.com

The potential for this compound to leach through the soil profile and contaminate groundwater is dependent on its mobility. Mobility is inversely related to the extent of its adsorption to soil particles. Compounds that are strongly adsorbed are less likely to leach. The leaching potential can be estimated using models that consider factors such as the compound's sorption coefficient (Koc), its persistence in the soil (half-life), and the net recharge rate of water through the soil. researchgate.net

Generally, compounds with low Koc values and long half-lives have a higher leaching potential. researchgate.net Given that phenanthrene is hydrophobic and tends to adsorb to soil organic matter, its mobility is generally low. However, the introduction of hydroxyl groups in this compound would likely increase its polarity and water solubility compared to phenanthrene, potentially increasing its mobility and leaching potential. The presence of dissolved organic matter can also facilitate the transport of hydrophobic compounds through the soil. nih.gov

Metabolic Fate and Detoxification Mechanisms (In Vitro and Ex Vivo)

In biological systems, phenanthrene and its metabolites undergo metabolic transformations aimed at increasing their water solubility to facilitate excretion. These processes can lead to either detoxification or, in some cases, metabolic activation to more toxic species.

The metabolism of phenanthrene in mammals is initiated by cytochrome P450 (CYP) enzymes, which form arene oxides. researchgate.net These arene oxides can then be hydrated by epoxide hydrolase to form dihydrodiols, or they can rearrange to form phenols. researchgate.net The resulting dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides. researchgate.netd-nb.info

A key detoxification pathway for these reactive diol epoxides is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation reaction is a critical step in protecting cellular macromolecules, such as DNA, from damage by electrophilic metabolites. The resulting glutathione conjugates can be further metabolized to mercapturic acids, which are then excreted in the urine. nih.gov Studies have identified mercapturic acid metabolites of phenanthrene diol epoxides in human urine, providing evidence for this detoxification pathway in humans. nih.gov Besides glutathione conjugation, other detoxification pathways include the formation of glucuronide and sulfate (B86663) conjugates of phenols and diols. nih.gov

Analysis of Metabolites in Biological Systems (e.g., detoxification products)

The analysis of this compound and its subsequent metabolites in biological matrices is essential for assessing exposure and understanding its metabolic fate. Various analytical techniques are employed to identify and quantify these compounds in samples such as urine, plasma, and tissues.

Analytical Approaches: Metabolomic studies utilize advanced analytical platforms to identify a wide range of metabolites. The most common approaches combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to provide a comprehensive overview of the metabolome and facilitate the elucidation of compound structures.

For the analysis of phenolic compounds and their metabolites, liquid chromatography-mass spectrometry (LC-MS) is a widely used and powerful technique due to its high sensitivity and specificity. Sample preparation for LC-MS analysis is a critical step and can vary depending on whether a targeted or non-targeted approach is used. Common sample preparation methods for biological fluids like plasma and urine include "dilute and shoot," protein precipitation (PP), ultrafiltration, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

In the context of phenanthrene, studies have focused on quantifying its urinary metabolites to assess human exposure. For instance, urinary r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT) is considered a biomarker of metabolic activation, while phenanthrols (HOPhe) are indicative of detoxification pathways nih.gov. These metabolites are often analyzed using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS.

Detoxification Products: The biotransformation of xenobiotics like PAHs generally involves Phase I and Phase II metabolic reactions. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. For phenanthrene, this can lead to the formation of various dihydrodiols, including this compound.

These Phase I metabolites can then undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). The resulting detoxification products are typically glucuronide, sulfate, or glutathione conjugates. For example, in the metabolism of 9,10-phenanthrenequinone, another phenanthrene derivative, the monoglucuronide of 9,10-dihydroxyphenanthrene has been identified as a major metabolite in rat and human urine researchgate.net. It is plausible that this compound would also be conjugated with glucuronic acid, sulfate, or glutathione to form excretable detoxification products.

An extensively studied detoxification pathway for some PAH metabolites involves conjugation with glutathione, catalyzed by GSTs nih.gov. However, research on phenanthrene diol epoxide mercapturic acid detoxification products in human urine suggests that the role of GSTs in detoxifying bay region diol epoxides of PAHs in vivo may be less significant than previously thought based on in vitro studies nih.gov.

Below is an interactive data table summarizing common analytical techniques used for the analysis of PAH metabolites.

Analytical TechniqueAbbreviationCommon ApplicationSample Types
High-Performance Liquid ChromatographyHPLCSeparation of metabolitesUrine, Plasma
Liquid Chromatography-Mass SpectrometryLC-MSIdentification and quantification of metabolitesUrine, Plasma, Tissues
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile and semi-volatile compoundsEnvironmental samples, derivatized biological samples
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of metabolitesPurified samples

Enzymatic Biotransformation Pathways and Polymorphism Studies

The enzymatic biotransformation of this compound is expected to follow the general pathways established for other phenanthrene metabolites, involving a suite of Phase I and Phase II enzymes. Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to interindividual differences in metabolic capacity, potentially influencing susceptibility to the toxic effects of PAHs.

Enzymatic Pathways: The formation of this compound from phenanthrene is a Phase I metabolic step. Subsequent biotransformation would involve further oxidation or, more commonly, conjugation reactions.

Phase I Enzymes: Cytochrome P450 monooxygenases are key enzymes in the initial oxidation of phenanthrene. Epoxide hydrolases are also crucial, as they convert epoxide intermediates into dihydrodiols.

Phase II Enzymes: The detoxification of this compound likely involves conjugation enzymes such as UGTs, SULTs, and GSTs, which attach endogenous molecules like glucuronic acid, sulfate, and glutathione, respectively, to the hydroxyl groups of the diol.

Studies on the white rot fungus Pleurotus ostreatus have shown the involvement of cytochrome P-450 monooxygenase and epoxide hydrolase in the initial oxidation of phenanthrene to form phenanthrene trans-9,10-dihydrodiol nih.gov. This organism also possesses Phase II enzymes, although conjugated metabolites of phenanthrene were not detected in the culture broth nih.gov.

Polymorphism Studies: Genetic polymorphisms in metabolic enzymes can significantly alter their activity, leading to variations in how individuals metabolize xenobiotics. For PAHs, polymorphisms in genes such as CYP1A1, CYP1B1, EPHX1, GSTM1, and GSTP1 have been extensively studied in relation to cancer risk.

A study on smokers investigated the association between 11 polymorphisms in these genes and the urinary ratios of phenanthrene metabolites (PheT/HOPhe) nih.gov. The results indicated that:

The CYP1A1 I462V polymorphism was associated with higher PheT/3-HOPhe ratios, suggesting a shift towards metabolic activation nih.gov.

The CYP1B1 R48G and CYP1B1 A119S polymorphisms were associated with lower PheT/3-HOPhe ratios nih.gov.

No consistent significant effects were observed for polymorphisms in EPHX1, GSTP1, and GSTM1 on the metabolite ratios in this study nih.gov.

The table below summarizes key enzymes involved in phenanthrene biotransformation and the potential impact of their genetic polymorphisms.

Enzyme FamilyGene ExamplesFunctionImpact of Polymorphism
Cytochrome P450CYP1A1, CYP1B1Phase I oxidation of PAHsAltered enzyme activity, potentially leading to increased or decreased metabolic activation
Epoxide HydrolaseEPHX1Detoxification of epoxides to diolsVariations in the rate of epoxide detoxification
Glutathione S-TransferaseGSTM1, GSTP1Phase II conjugation with glutathioneNull mutations or variants with altered activity can impair detoxification capacity

Environmental Fate Modeling and Prediction

Principles of Environmental Fate Modeling: Environmental fate models are based on the principle of mass balance, which accounts for the inputs, outputs, and transformations of a chemical within defined environmental compartments (e.g., air, water, soil, sediment) up.ptresearchgate.net. Key processes considered in these models include:

Transport: Advection and diffusion within and between compartments.

Partitioning: Distribution of the chemical between different phases (e.g., water and sediment).

Transformation: Degradation of the chemical through biotic and abiotic processes (e.g., biodegradation, photolysis).

Multimedia fate models are a common type of environmental fate model that considers the interconnectedness of various environmental compartments nih.govnih.govmdpi.com. These models can be used to predict the Predicted Environmental Concentration (PEC) of a chemical in different media.

Modeling the Fate of Phenanthrene: A multimedia fate model with spatially resolved air and soil compartments was developed to calculate the concentrations and transport fluxes of phenanthrene in the Tianjin area of China nih.gov. The model's predictions for phenanthrene concentrations in air, water, and soil were in fair agreement with measured values nih.gov. Such models can be adapted to estimate the environmental fate of related compounds like this compound, provided that the necessary physicochemical properties and degradation rate constants are available.

The accuracy of environmental fate models depends on the quality of the input data, which includes:

Chemical Properties: Vapor pressure, water solubility, octanol-water partition coefficient (Kow).

Environmental Parameters: Temperature, wind speed, water flow rates, organic carbon content of soil and sediment.

Emission Rates: The amount of the chemical released into the environment.

Challenges and Future Directions: A significant challenge in modeling the environmental fate of metabolites like this compound is the lack of specific experimental data for their physicochemical properties and degradation rates. Future research should focus on generating this data to develop and validate more accurate environmental fate models. Additionally, incorporating more complex processes, such as the formation and degradation of metabolites, into existing models would improve their predictive capabilities.

The table below outlines the key components and considerations in environmental fate modeling.

Model ComponentDescriptionKey Parameters
Environmental Compartments Distinct environmental media where the chemical can reside.Air, water, soil, sediment, biota
Transport Processes Mechanisms by which the chemical moves within and between compartments.Advection, diffusion, deposition, volatilization
Transformation Processes Processes that degrade or alter the chemical.Biodegradation, photolysis, hydrolysis, oxidation
Input Data Information required to run the model.Chemical properties, environmental conditions, emission rates
Model Output Predictions generated by the model.Predicted Environmental Concentrations (PECs), persistence, long-range transport potential

Q & A

Q. What are the established protocols for synthesizing 4,5-Phenanthrenediol with high purity for research applications?

To synthesize this compound, researchers should adopt a multi-step purification process, including recrystallization and column chromatography, to achieve >98% purity (as per GC standards). Key steps involve:

  • Controlled reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of phenolic groups.
  • Validation : Employ HPLC with UV detection (λ = 254 nm) to monitor intermediate products and final purity .
  • Safety protocols : Follow hazardous material guidelines for handling phenolic compounds, including fume hood use and PPE .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) resolve hydroxyl proton signals and aromatic carbon environments, critical for structural confirmation .
  • GC-MS : Non-polar columns (e.g., DB-5) with temperature gradients (50–300°C) provide retention indices for purity assessment .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases validate purity and detect trace impurities .
  • Validation : Cross-reference spectral data with computational predictions (e.g., M06-2X DFT calculations for bond polarization effects) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Variables : Test pH (2–12) and temperature (4°C to 80°C) in buffered aqueous solutions.
  • Controls : Include inert solvents (e.g., DMSO) as baselines.
  • Analysis : Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) and HPLC retention time shifts .
  • Statistical rigor : Use triplicate samples and ANOVA to assess significance of degradation rates .

Advanced Research Questions

Q. How can computational methods like DFT predict regioselectivity in reactions involving this compound?

  • Methodology : Optimize molecular geometries using M06-2X/6-311+G(2df,p) to calculate atomic polarization tensors and bond dipole moments. Focus on C(4)–C(5) bond polarization, which governs electrophilic substitution patterns .
  • Validation : Compare predicted regioselectivity (e.g., in Diels-Alder reactions) with experimental 2D NMR data of reaction products .
  • Limitations : Address discrepancies due to solvent effects (e.g., dielectric smoothing of DFT-predicted polarization) by incorporating implicit solvation models .

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanism studies?

  • Stepwise analysis :
    • Replicate experiments : Ensure consistency in reaction conditions (e.g., solvent polarity, catalyst loading) .
    • Refine computational models : Include explicit solvent molecules in DFT calculations to account for dielectric effects .
    • Statistical comparison : Use t-tests to evaluate differences between predicted and observed activation energies .
  • Case study : For unexpected regioselectivity, analyze solvent-free vs. solvated transition states to identify polarization artifacts .

Q. What statistical methods are essential for validating thermodynamic stability across synthetic batches of this compound derivatives?

  • Data collection : Measure melting points, solubility, and crystallinity (via XRD) for 3+ independent batches.
  • Analysis : Apply standard deviation error bars and Tukey’s HSD test to compare means. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) .
  • Advanced modeling : Principal component analysis (PCA) to correlate synthetic conditions (e.g., reaction time, temperature) with stability outcomes 14.
    研究方法是越详细越好吗?
    02:38

Q. How do polarization effects in this compound influence its reactivity in cycloaddition reactions?

  • Mechanistic insight : The C(4)–C(5) bond’s dipole (due to electron-withdrawing hydroxyl groups) directs asynchronous [4+2] cycloaddition, favoring attack at the more electrophilic carbon.
  • Experimental design : Use 2-alkylfurans as dienes to probe steric vs. electronic effects, with product ratios quantified via GC-MS .
  • Computational support : Calculate Fukui indices to map nucleophilic/electrophilic sites .

Methodological Guidelines

  • Data reporting : Include raw data tables in appendices, with processed data (e.g., normalized absorbance, retention indices) in the main text .
  • Ethical compliance : Adhere to hazardous material disposal protocols for phenolic compounds .
  • Reproducibility : Publish detailed spectral data (NMR, IR) and crystallographic parameters (if available) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.